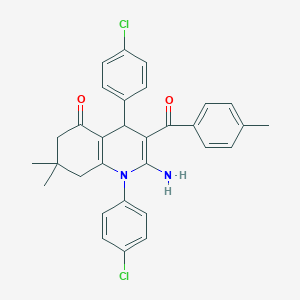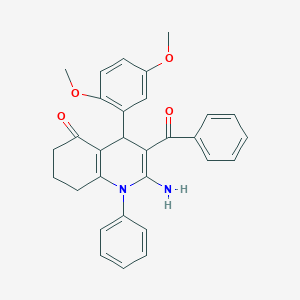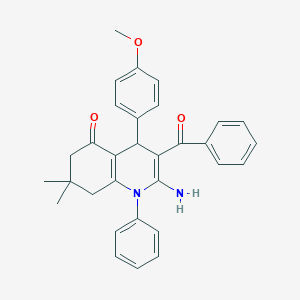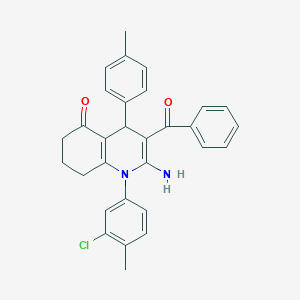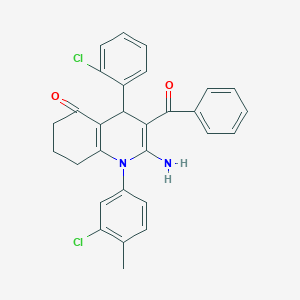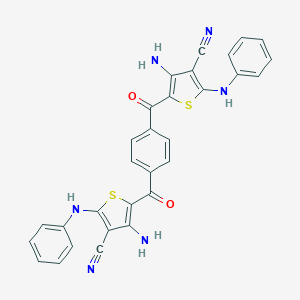![molecular formula C28H22N2OS B304439 4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMPSN and belongs to the class of nicotinonitrile derivatives.
Mechanism of Action
The mechanism of action of MMPSN involves the inhibition of various enzymes and proteins that play a role in inflammation, cancer, and neurodegenerative diseases. MMPSN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), which is involved in cancer metastasis. MMPSN has also been shown to inhibit the aggregation of amyloid beta protein, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
MMPSN has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. MMPSN has also been shown to induce apoptosis (cell death) in cancer cells by inhibiting the activity of MMP-2. In neurodegenerative diseases, MMPSN has been shown to reduce the aggregation of amyloid beta protein, which can prevent the formation of plaques in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using MMPSN in lab experiments include its high purity and stability, which allows for consistent results. MMPSN is also relatively easy to synthesize, which makes it cost-effective for research purposes. However, the limitations of using MMPSN in lab experiments include its low solubility in water, which can limit its use in certain experiments. MMPSN also has a low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on MMPSN. One potential direction is to study the effectiveness of MMPSN in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study the potential of MMPSN as a drug delivery system for targeted drug delivery. Additionally, further research is needed to determine the safety and efficacy of MMPSN in vivo.
Synthesis Methods
The synthesis of MMPSN involves the reaction of 4-methylphenylacetonitrile with 2-(4-methylphenyl)-2-oxoethyl mercaptan in the presence of a base catalyst. The resulting product is then treated with 4-bromobenzaldehyde and ammonium acetate to obtain MMPSN. The synthesis method has been optimized to obtain high yield and purity of the compound.
Scientific Research Applications
MMPSN has shown promising results in various scientific research studies. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. MMPSN has also been studied for its role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile |
|---|---|
Molecular Formula |
C28H22N2OS |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C28H22N2OS/c1-19-8-12-21(13-9-19)24-16-26(22-6-4-3-5-7-22)30-28(25(24)17-29)32-18-27(31)23-14-10-20(2)11-15-23/h3-16H,18H2,1-2H3 |
InChI Key |
BMDCETVCGHPDNF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-phenylnicotinonitrile](/img/structure/B304368.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)
